molecular formula C39H77N10O17P3S B12375827 Oleoyl Coenzyme A (triammonium)

Oleoyl Coenzyme A (triammonium)

Cat. No.: B12375827
M. Wt: 1083.1 g/mol
InChI Key: NKHKRXKEDWPIOC-XBWJJQAPSA-N
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Description

Oleoyl Coenzyme A (triammonium) is a salt form of Oleoyl Coenzyme A, which is a derivative of coenzyme A. It plays a crucial role in various biochemical processes, particularly in lipid metabolism. This compound is known for its inhibitory effects on neutral lipase and its involvement in ATP-dependent signal transduction pathways in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleoyl Coenzyme A (triammonium) typically involves the reaction of oleic acid with coenzyme A in the presence of ATP and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, resulting in the formation of Oleoyl Coenzyme A. The triammonium salt form is then obtained by neutralizing the product with ammonium hydroxide .

Industrial Production Methods

Industrial production of Oleoyl Coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the triammonium salt form .

Chemical Reactions Analysis

Types of Reactions

Oleoyl Coenzyme A (triammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oleoyl-CoA derivatives, which are essential intermediates in lipid biosynthesis and metabolism .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleoyl Coenzyme A (triammonium) is unique due to its specific inhibitory effects on neutral lipase and its role in ATP-dependent signal transduction pathways. Its ability to regulate gene expression under hypoxic conditions further distinguishes it from other acyl-CoA derivatives .

Properties

Molecular Formula

C39H77N10O17P3S

Molecular Weight

1083.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane

InChI

InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11-;;;/t28-,32-,33-,34+,38-;;;/m1.../s1

InChI Key

NKHKRXKEDWPIOC-XBWJJQAPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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